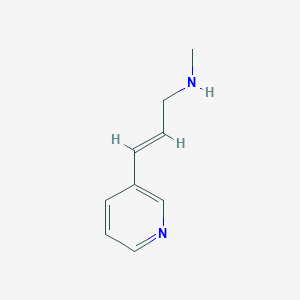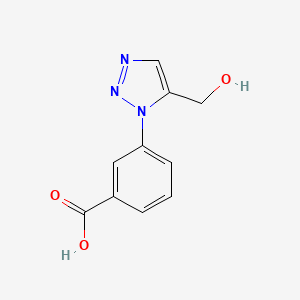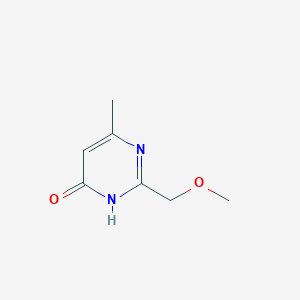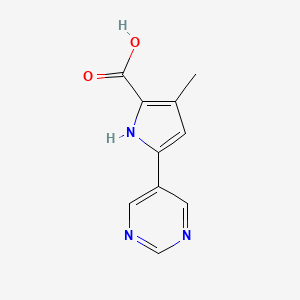![molecular formula C14H25NO3 B11774701 tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11774701.png)
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(hydroxyméthyl)-9-azabicyclo[331]nonane-9-carboxylate de tert-butyle est un composé bicyclique avec une structure unique qui inclut un groupe ester de tert-butyle et un groupe hydroxyméthyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(hydroxyméthyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate de tert-butyle implique généralement la réaction d'une amine bicyclique appropriée avec du chloroformate de tert-butyle en présence d'une base. Les conditions réactionnelles incluent souvent:
Solvant: Dichlorométhane ou tétrahydrofurane
Base: Triéthylamine ou carbonate de sodium
Température: Température ambiante à conditions de reflux
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(hydroxyméthyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate de tert-butyle peut subir diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxyméthyle peut être oxydé en acide carboxylique à l'aide d'oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction: Le groupe ester peut être réduit en alcool à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.
Substitution: Le groupe hydroxyméthyle peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation: Permanganate de potassium en solution aqueuse, trioxyde de chrome dans l'acide acétique
Réduction: Hydrure de lithium et d'aluminium dans l'éther
Substitution: Halogénures d'alkyle en présence d'une base
Principaux produits formés
Oxydation: Dérivés d'acides carboxyliques
Réduction: Dérivés d'alcools
Substitution: Divers dérivés substitués selon le nucléophile utilisé
Applications de la recherche scientifique
Le 3-(hydroxyméthyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate de tert-butyle a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme intermédiaire dans la synthèse de molécules organiques complexes.
Biologie: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Médecine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industrie: Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action du 3-(hydroxyméthyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate de tert-butyle implique son interaction avec diverses cibles moléculaires. Le groupe hydroxyméthyle peut former des liaisons hydrogène avec les molécules biologiques, tandis que la structure bicyclique peut fournir la rigidité et la spécificité dans les interactions de liaison. Le groupe ester de tert-butyle peut subir une hydrolyse pour libérer la forme acide carboxylique active, qui peut interagir avec les enzymes et les récepteurs.
Applications De Recherche Scientifique
tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the bicyclic structure can provide rigidity and specificity in binding interactions. The tert-butyl ester group can undergo hydrolysis to release the active carboxylic acid form, which can interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate de tert-butyle
- tert-Butyl 9-benzyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate
- tert-Butyl 9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
Unicité
Le 3-(hydroxyméthyl)-9-azabicyclo[331]nonane-9-carboxylate de tert-butyle est unique en raison de sa combinaison spécifique de groupes fonctionnels et de sa structure bicyclique
Propriétés
Formule moléculaire |
C14H25NO3 |
|---|---|
Poids moléculaire |
255.35 g/mol |
Nom IUPAC |
tert-butyl 3-(hydroxymethyl)-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C14H25NO3/c1-14(2,3)18-13(17)15-11-5-4-6-12(15)8-10(7-11)9-16/h10-12,16H,4-9H2,1-3H3 |
Clé InChI |
BEUWVRDRRLOEPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C2CCCC1CC(C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Amino-N-(2,3-dichlorophenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11774654.png)





![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)

![(2,2-Dimethyl-4H-benzo[d][1,3]dioxin-6-yl)methanamine](/img/structure/B11774713.png)
![N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
